(5-Aminopentyl)carbamic acid allyl ester
Overview
Description
(5-Aminopentyl)carbamic acid allyl ester is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Penicillin Derivatives : Lau et al. (2000) demonstrated a novel synthesis method for penicillin N and isopenicillin N, using 2-(N-allyloxycarbonyl)aminoadipic acid 1-allyl esters. This method provides a more compatible and high yielding procedure for synthesizing these penicillins, highlighting the utility of allyl esters in pharmaceutical synthesis (Lau et al., 2000).
Creation of Amino Acids with Quaternary Carbon Centers : Kazmaier (1996) explored the ester enolate Claisen rearrangement of amino acid allylic esters for synthesizing amino acids with beta-quaternary carbon centers. This method is notably diastereoselective and applicable to various amino acids, suggesting a broad potential for synthesizing complex amino acid derivatives (Kazmaier, 1996).
Chiral Building Blocks for Piperidine-related Alkaloids : Takahata et al. (2002) examined a novel chiral building block, 2,6-diallylpiperidine 1-carboxylic acid methyl ester, for synthesizing piperidine-related alkaloids. This compound was created via double asymmetric allylboration and has potential applications in the synthesis of complex natural products (Takahata et al., 2002).
Bifunctional Homoallylic Carbamates : Wu et al. (2012) developed bifunctional homoallylic carbamates using chiral silanes. These carbamates can undergo further transformations to form functionalized lactams, azetidines, and tetrahydropyrimidinones, indicating their potential in diverse organic syntheses (Wu et al., 2012).
Allylic Boron Reagents and Homoallylic Alcohols : Althaus et al. (2010) discussed the preparation of enantioenriched allylic boron reagents and their conversion into homoallylic alcohols. This method offers a new pathway to create these compounds with high control over stereochemistry (Althaus et al., 2010).
Protecting Group in Neuraminic-Acid Glycosides : Kunz et al. (1988) utilized the allyl ester as a protecting group for the carboxy group in the synthesis of neuraminic-acid glycosides. This approach allows for selective and quantitative removal of the protecting group, showcasing the versatility of allyl esters in complex carbohydrate chemistry (Kunz et al., 1988).
Properties
IUPAC Name |
prop-2-enyl N-(5-aminopentyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-8-13-9(12)11-7-5-3-4-6-10/h2H,1,3-8,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMIIEJPSZWRHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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